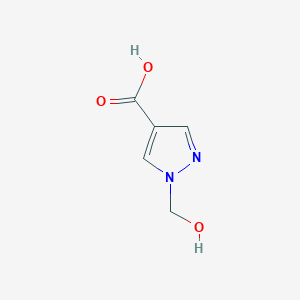

1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for “1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For example, the Petasis reaction was used for the synthesis of a title compound, where salicylaldehyde was added to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid in 1,4-dioxane at reflux and stirred for 24 h in a nitrogen atmosphere .Scientific Research Applications

Improved Synthesis

Researchers have developed improved synthesis methods for 1H-pyrazole-4-carboxylic acid, significantly increasing the yield from 70% to 97.1%, by employing a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis. This advancement enhances the accessibility of this compound for further scientific exploration (C. Dong, 2011).

Functionalization Reactions

Functionalization reactions of pyrazolecarboxylic acids with various aminophenols have been studied, yielding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions offer a pathway to diverse chemical derivatives with potential applications in drug design and material science (İ. Yıldırım & F. Kandemirli, 2006).

Electrochemiluminescence

A study demonstrated the synthesis of transition metal complexes with 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid derivatives, showcasing highly intense electrochemiluminescence (ECL). These findings suggest potential applications in the development of ECL-based sensors and devices (C. Feng et al., 2016).

Antimicrobial and Antioxidant Applications

Research has identified the antimicrobial, antifungal, and antibacterial pharmacophore sites within pyrazole derivatives, including those derived from this compound. These compounds exhibit significant biological activity, offering a basis for the development of new therapeutic agents (A. Titi et al., 2020).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rates. This suggests potential applications in industrial processes and materials preservation (L. Herrag et al., 2007).

properties

IUPAC Name |

1-(hydroxymethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-2-4(1-6-7)5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDELRBKKDGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)

![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)